molecular formula C11H24O2 B14433634 1-(Methoxymethoxy)nonane CAS No. 79137-09-0

1-(Methoxymethoxy)nonane

Cat. No.: B14433634
CAS No.: 79137-09-0
M. Wt: 188.31 g/mol
InChI Key: VYELHNKAYFGZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethoxy)nonane (CAS No. 79137-09-0) is an aliphatic ether with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol. Its structure consists of a nonane backbone (C₉H₁₉) substituted at the first carbon with a methoxymethoxy group (-OCH₂OCH₃). This compound is part of a broader class of ethers used in organic synthesis, particularly as intermediates for protecting hydroxyl groups or modifying solubility and reactivity in complex molecules .

Properties

CAS No.

79137-09-0

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

1-(methoxymethoxy)nonane

InChI

InChI=1S/C11H24O2/c1-3-4-5-6-7-8-9-10-13-11-12-2/h3-11H2,1-2H3

InChI Key

VYELHNKAYFGZRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)nonane can be synthesized through several methods. One common approach involves the reaction of nonanol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Methoxymethoxy)nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)nonane involves its interaction with various molecular targets. The methoxymethoxy group can undergo cleavage under acidic or basic conditions, releasing methanol and forming reactive intermediates that can interact with biological molecules. This property makes it useful in drug delivery systems where controlled release of active compounds is desired .

Comparison with Similar Compounds

Structural and Functional Differences

Chain Length and Physical Properties: Longer aliphatic chains (e.g., 1-methoxyoctadecane) exhibit higher boiling points and lower solubility in polar solvents compared to shorter analogs like 1-(methoxymethoxy)hexane. For example, 1-methoxyoctadecane (C18) has a molecular weight of 284.52 g/mol, making it suitable for non-polar applications like lubricants , whereas 1-(methoxymethoxy)hexane (C6) is more volatile .

Aromatic vs. Aliphatic Ethers: Aromatic derivatives like 1-(methoxymethoxy)-4-vinylbenzene (C₁₀H₁₂O₂) introduce conjugated π-systems, enhancing stability in intermediates. Such compounds are critical in synthesizing flavonoids and bioactive molecules .

Hybrid Ethers: Compounds like 1-(2-methylphenoxy)-2-ethoxymethoxynonane combine phenolic and aliphatic ether functionalities, enabling tailored solubility and reactivity in pharmaceutical intermediates .

Research Findings and Industrial Relevance

  • Synthetic Efficiency: The synthesis of this compound derivatives achieves yields comparable to shorter-chain analogs (e.g., 70–90%) when optimized for reaction time and purification .
  • Crystallography : Aromatic methoxymethoxy compounds, such as (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one , form stable crystal lattices via intramolecular hydrogen bonding, critical for X-ray structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.